MCF‑7 Anti‑Proliferative Activity vs. Halogen‑Substituted Aurone Series
The compound 2e in the halogen‑substituted aurone series, which carries the 2‑chloro‑6‑fluorobenzylidene substituent matching 637753‑85‑6, exhibited an IC50 of 8.157 ± 0.713 µM against MCF‑7 breast cancer cells, representing 84.98% growth inhibition at a single 10 µM dose [1]. This pattern cannot be achieved by unsubstituted benzylidene aurones or by 4′‑halogenated analogues, which typically show IC50 values >20 µM in the same assay panel [1].
| Evidence Dimension | MCF‑7 cell anti‑proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.157 ± 0.713 µM (84.98% growth inhibition at 10 µM) [1] |
| Comparator Or Baseline | Other halogen‑substituted aurones in the same series (e.g., 2k, the least active, at >30 µM); unsubstituted benzylidene aurone IC50 typically >20 µM [1] |
| Quantified Difference | At least 2.5‑fold improvement over the weakest analogue in the series; ~3‑fold lower IC50 than unsubstituted benchmark [1] |
| Conditions | MCF‑7 cells, MTT assay, single‑dose 10 µM screening followed by dose‑response IC50 determination [1] |
Why This Matters
An IC50 below 10 µM is a widely accepted threshold for hit identification in oncology drug discovery; the 2‑chloro‑6‑fluoro pattern achieves this where many other halogenated aurones fail [1].
- [1] Nabi, S.A., Ramzan, F., Lone, M.S., Nainwal, L.M., Hamid, A., Batool, F., Husain, M., Samim, M., Shafi, S., Sharma, K., Bano, S., Javed, K. Halogen substituted aurones as potential apoptotic agents: synthesis, anticancer evaluation, molecular docking, ADMET and DFT study. J. Biomol. Struct. Dyn. 2024, 42 (14), 7610–7627. DOI: 10.1080/07391102.2023.2240897. View Source
